![molecular formula C29H31F3N2O6 B13927959 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a variety of functional groups, including a cyclopropane carboxamide, a benzo[d][1,3]dioxole, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzo[d][1,3]dioxole ring system.
- Introduction of the difluoro substituents.
- Synthesis of the indole moiety with appropriate functional groups.
- Coupling of the cyclopropane carboxamide with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxyl group to a ketone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other indole derivatives, benzo[d][1,3]dioxole derivatives, or cyclopropane carboxamides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or stability.
Conclusion
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its complex structure and potential applications in various fields
Propriétés
Formule moléculaire |
C29H31F3N2O6 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H31F3N2O6/c1-26(2,15-35)24-10-16-9-20(19(30)12-21(16)34(24)13-18-14-37-27(3,4)38-18)33-25(36)28(7-8-28)17-5-6-22-23(11-17)40-29(31,32)39-22/h5-6,9-12,18,35H,7-8,13-15H2,1-4H3,(H,33,36)/t18-/m1/s1 |
Clé InChI |
VGWBBJNXIBVVEG-GOSISDBHSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C |
SMILES canonique |
CC1(OCC(O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


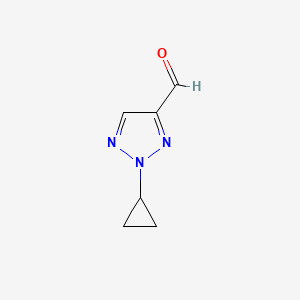
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)

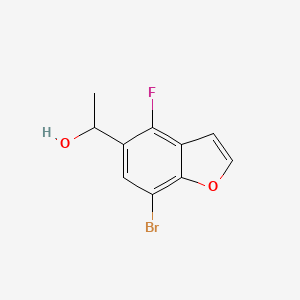

![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

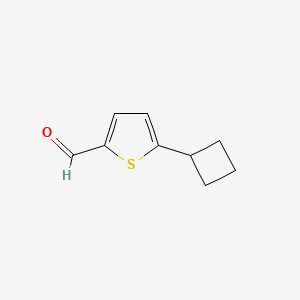
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
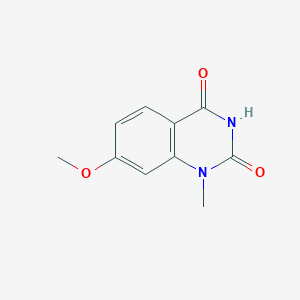
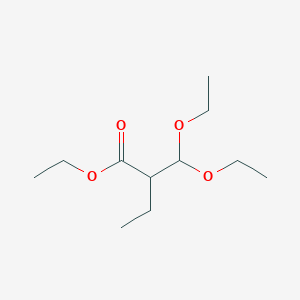
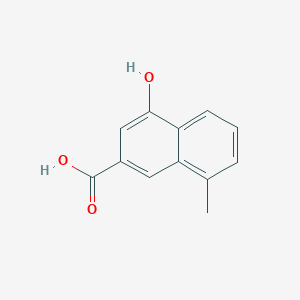
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
![6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927954.png)
